6-bromo-1,3-dimethyl-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
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Overview
Description
6-bromo-1,3-dimethyl-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound with the molecular formula C8H7BrN4O3 and a molecular weight of 287.07 g/mol . This compound is part of the imidazo[4,5-b]pyridine family, known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1,3-dimethyl-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine with nitric acid to introduce the nitro group at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-bromo-1,3-dimethyl-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Major Products
Substitution: Products depend on the nucleophile used, resulting in derivatives with different functional groups.
Reduction: The major product is 6-bromo-1,3-dimethyl-5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one.
Scientific Research Applications
6-bromo-1,3-dimethyl-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-bromo-1,3-dimethyl-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The bromine atom may also play a role in modulating the compound’s activity by influencing its binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-1,3-dimethyl-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
- 6-fluoro-1,3-dimethyl-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Uniqueness
6-bromo-1,3-dimethyl-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s interaction with biological targets, potentially enhancing its efficacy compared to its chloro or fluoro analogs .
Properties
Molecular Formula |
C8H7BrN4O3 |
---|---|
Molecular Weight |
287.07 g/mol |
IUPAC Name |
6-bromo-1,3-dimethyl-5-nitroimidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C8H7BrN4O3/c1-11-5-3-4(9)6(13(15)16)10-7(5)12(2)8(11)14/h3H,1-2H3 |
InChI Key |
NBESRZIJLLMQKX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(N=C2N(C1=O)C)[N+](=O)[O-])Br |
Origin of Product |
United States |
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